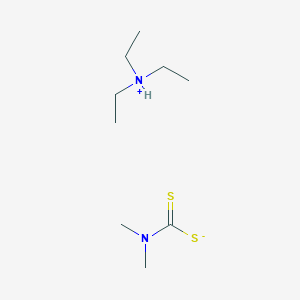
Triethylammonium dimethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylammonium dimethyldithiocarbamate: is an organosulfur compound belonging to the dithiocarbamate family. Dithiocarbamates are characterized by the presence of sulfur atoms replacing oxygen atoms in carbamate analogues. These compounds are widely used in various applications, including agriculture, medicine, and industry, due to their strong metal-binding properties and broad-spectrum activity against pathogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethylammonium dimethyldithiocarbamate is synthesized by reacting primary or secondary amines with carbon disulfide under alkaline conditions. The reaction typically involves the following steps:
- Dissolving triethylamine in an appropriate solvent.
- Adding carbon disulfide to the solution.
- Stirring the mixture under alkaline conditions to facilitate the formation of the dithiocarbamate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to enhance the efficiency of carbon dioxide absorption and reduce waste emissions .
Analyse Chemischer Reaktionen
Types of Reactions: Triethylammonium dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing products.
Reduction: Reduction reactions can convert the compound back to its amine and carbon disulfide components.
Substitution: The compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Disulfides and other sulfur-containing compounds.
Reduction: Amine and carbon disulfide.
Substitution: Compounds with different functional groups replacing the dithiocarbamate group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Triethylammonium dimethyldithiocarbamate is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology and Medicine: In biological and medical research, the compound is explored for its antimicrobial and anticancer properties. It has shown effectiveness against various pathogens and cancer cell lines, making it a potential candidate for drug development .
Industry: The compound is used in the synthesis of other useful compounds and as a stabilizer in the production of rubber and plastics. Its strong metal-binding properties make it valuable in industrial processes .
Wirkmechanismus
The mechanism of action of triethylammonium dimethyldithiocarbamate involves its strong metal-binding capacity. The compound acts as an enzyme inhibitor by binding to catalytic and regulatory thiol groups of cytoplasm constituents. This inhibition disrupts essential cellular processes, leading to the antimicrobial and anticancer effects observed in research studies .
Vergleich Mit ähnlichen Verbindungen
- Sodium N-ethyl-N-phenyldithiocarbamate
- Copper dithiocarbamate complexes
- N,N-dimethyldithiocarbamate derivatives
Comparison: Triethylammonium dimethyldithiocarbamate is unique due to its specific structure and strong metal-binding properties. Compared to other dithiocarbamates, it exhibits a broader spectrum of activity and higher stability in various applications. Its effectiveness in forming stable complexes with transition metals and its potential in drug development highlight its uniqueness among similar compounds .
Eigenschaften
CAS-Nummer |
65859-44-1 |
|---|---|
Molekularformel |
C9H22N2S2 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
N,N-dimethylcarbamodithioate;triethylazanium |
InChI |
InChI=1S/C6H15N.C3H7NS2/c1-4-7(5-2)6-3;1-4(2)3(5)6/h4-6H2,1-3H3;1-2H3,(H,5,6) |
InChI-Schlüssel |
BKJCFLUMYJMIHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC.CN(C)C(=S)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


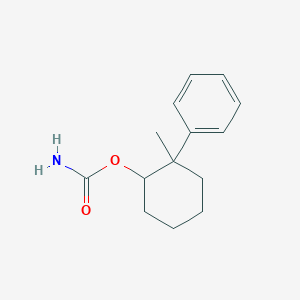
![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)
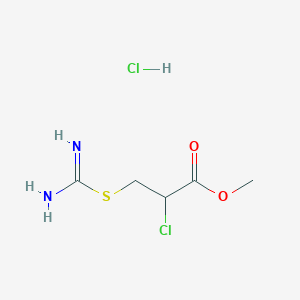

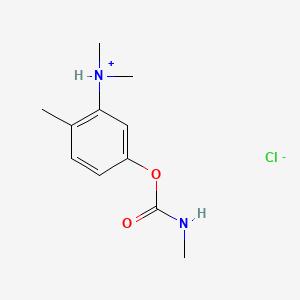
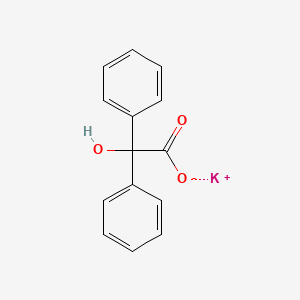
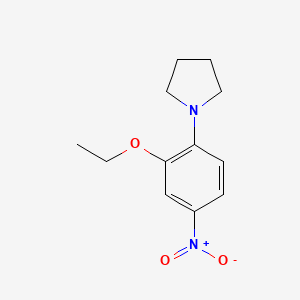
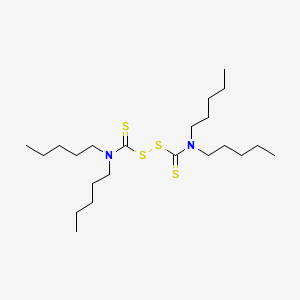
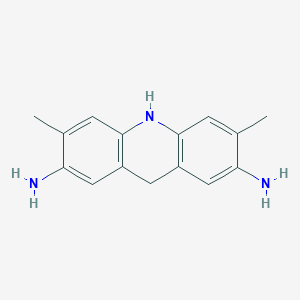
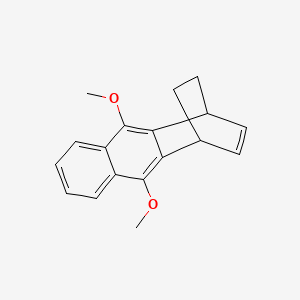
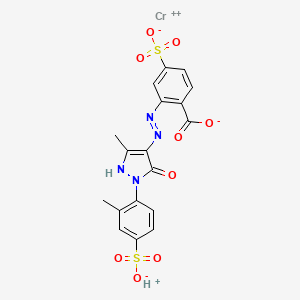
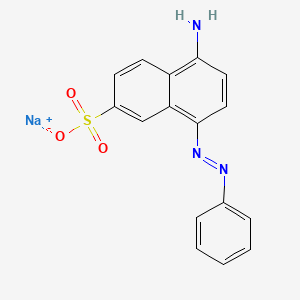
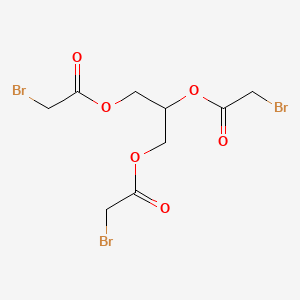
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
